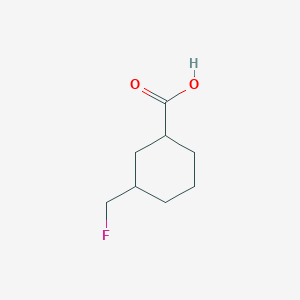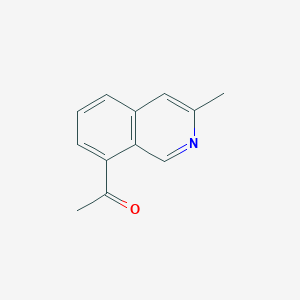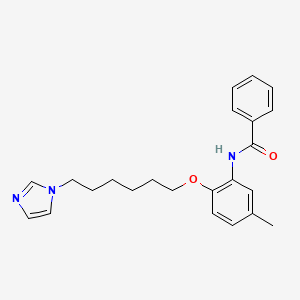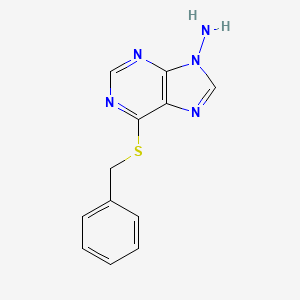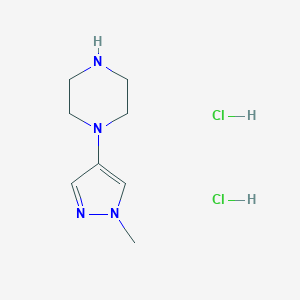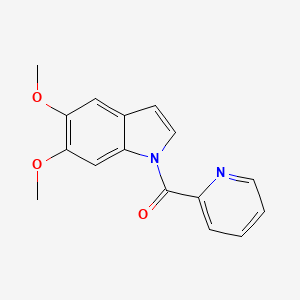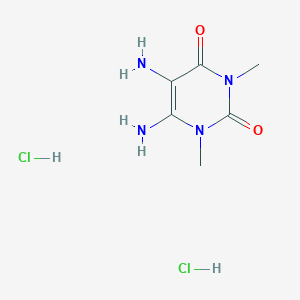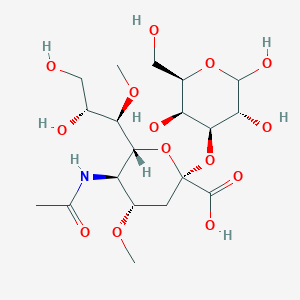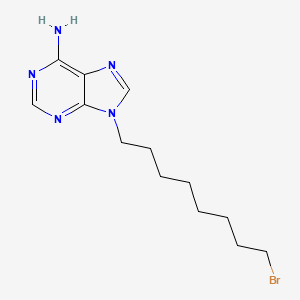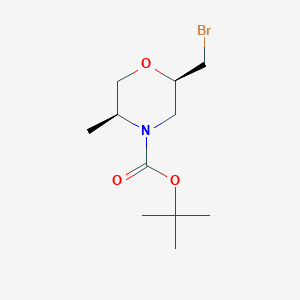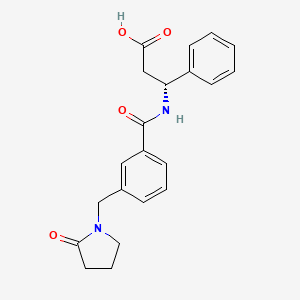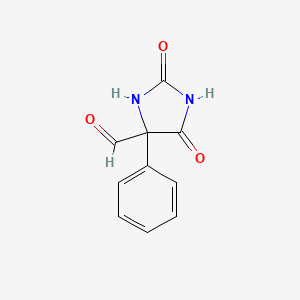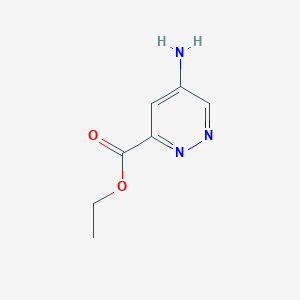
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with chloro, fluoro, and methoxybenzyl groups, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and suitable carbonyl compounds.
Introduction of substituents: The chloro and fluoro groups can be introduced via halogenation reactions, while the methoxybenzyl group can be added through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace one or more substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of agrochemicals and materials science applications.
Mécanisme D'action
The mechanism of action of 7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents may enhance binding affinity and specificity, while the methoxybenzyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one: This compound shares the methoxybenzyl and chloro substituents but has a different core structure (chromenone instead of quinoline).
Fluorinated Quinolines: These compounds, such as 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone, exhibit similar fluorine substitution and are known for their biological activities.
Uniqueness
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is unique due to its specific combination of substituents on the quinoline core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H14ClFN2O2 |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
7-chloro-6-fluoro-3-[(4-methoxyphenyl)methoxy]quinolin-2-amine |
InChI |
InChI=1S/C17H14ClFN2O2/c1-22-12-4-2-10(3-5-12)9-23-16-7-11-6-14(19)13(18)8-15(11)21-17(16)20/h2-8H,9H2,1H3,(H2,20,21) |
Clé InChI |
XQCXBMPJZOCRDU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=C(N=C3C=C(C(=CC3=C2)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12936012.png)
